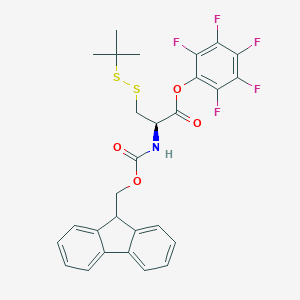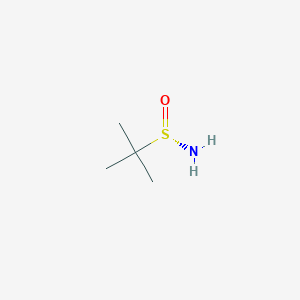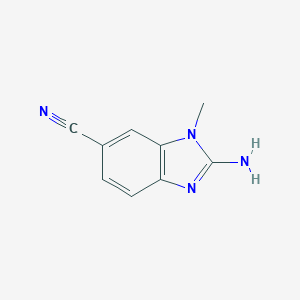
Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-
Overview
Description
“Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-” is an organic compound with the molecular formula C12H13NO3 . It is a solid substance and is also known by various synonyms such as “4-pyrrolidin-1-yl benzoic acid”, “4-1-pyrrolidinyl benzoic acid”, “4-pyrrolidin-1-yl-benzoic acid”, and "4-1-pyrrolidinyl benzenecarboxylic acid" .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-” consists of a benzoic acid group (a benzene ring attached to a carboxyl group) and a pyrrolidinylcarbonyl group . The average molecular weight is approximately 219.24 g/mol .Physical And Chemical Properties Analysis
“Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-” is a solid substance . It has a molecular weight of approximately 219.24 g/mol . The compound appears as a white to yellow solid, and its boiling point is predicted to be around 434.6±28.0 °C .Scientific Research Applications
Drug Discovery and Development
Pyrrolidine derivatives have been utilized in drug discovery, particularly as scaffolds for novel therapeutic agents. For example, they have been used in the development of inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
Biological Activities
Pyrrolidine alkaloids exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacotherapy
These compounds have potential applications in pharmacotherapy for conditions such as hyperglycemia and related disorders like type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Enantioselective Catalysis
Pyrrolidine-based compounds are also explored as potential enantioselective organocatalysts due to their chiral nature which is crucial in asymmetric synthesis .
Metal-Organic Frameworks (MOFs)
Chiral pyrrolidine functionalized MOFs are synthesized for various catalytic applications. These MOFs can be classified into groups based on their catalytic sites and are used in different catalytic environments .
Safety and Hazards
While specific safety data for “Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-” is not available in the search results, it’s generally advisable to handle all chemical substances with care. This includes avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some compounds showed nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its influence on biological activity have been studied .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
4-(pyrrolidine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWLIPUKNHPPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448848 | |
| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |
CAS RN |
150057-97-9 | |
| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)


![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)






